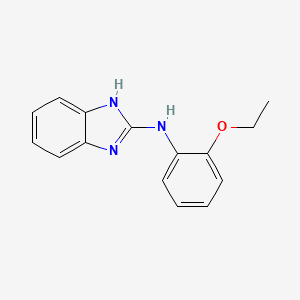
N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine is a member of benzimidazoles.
Applications De Recherche Scientifique
Anticancer Activity
Benzimidazole derivatives, including N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine, have been studied for their anticancer potential. For example, certain benzimidazole derivatives were synthesized and tested against HeLa and PC3 cells, showing moderate cytotoxic effects against HeLa cells, indicating potential anticancer applications (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Biological Activity and Cytotoxicity
Various benzimidazole compounds, including some derivatives similar to this compound, have been synthesized and evaluated for their biological activity. Studies on these compounds show that they possess significant biological activity, including antibacterial and antifungal effects, as well as cytotoxicity against different cancer cell lines such as breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) (Ghani & Mansour, 2011).
Antihistaminic Activity
This compound and related compounds have been investigated for their antihistaminic activity. These studies revealed that certain benzimidazole derivatives, synthesized using specific methods, exhibited potent antihistamine properties after oral administration in animal models, indicating their potential use in treating allergic reactions (Janssens et al., 1985).
Chemical and Structural Analysis
There have been studies focusing on the detailed chemical and structural analysis of benzimidazole derivatives. These analyses include spectroscopic and electrochemical studies, theoretical calculations, and assessments of molecular structures and vibrational frequencies. Such studies provide insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Abdel Ghani & Mansour, 2012).
Antineoplastic and Antifilarial Agents
Benzimidazole derivatives have also been synthesized and tested for their potential as antineoplastic and antifilarial agents. Some of these compounds have shown significant activity against L1210 cells and demonstrated promise in inhibiting mitotic spindle formation, which is crucial in cancer treatment. Additionally, these compounds have shown significant in vivo antifilarial activity against various parasites in animal models, indicating their potential use in treating filarial infections (Ram et al., 1992).
Fluorescence Properties and Applications
Certain benzimidazole derivatives, including those related to this compound, exhibit properties like aggregation-induced and crystallization-enhanced emission. These properties are significant for applications in materials science, such as in the development of new fluorescent materials for various technological applications (Cao et al., 2014).
Synthesis and Application in OLEDs
Benzimidazole derivatives have been used in the synthesis of bipolar molecules for applications in organic light-emitting diodes (OLEDs). These compounds, due to their electronic properties, have been found to be effective in creating efficient and stable OLEDs, demonstrating the wide range of applications of benzimidazole derivatives in advanced electronic and optical devices (Ge et al., 2008).
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3O/c1-2-19-14-10-6-5-9-13(14)18-15-16-11-7-3-4-8-12(11)17-15/h3-10H,2H2,1H3,(H2,16,17,18) |
Clé InChI |
MHDRXRCSSCURNQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R)-3-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B1219848.png)
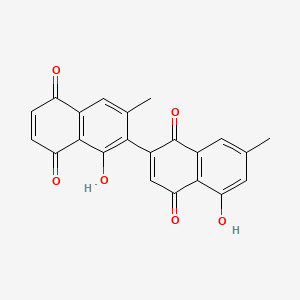
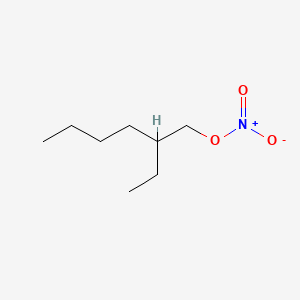




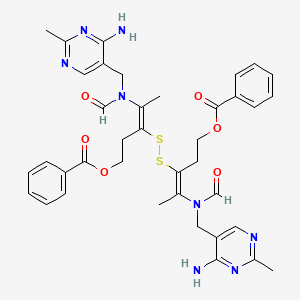

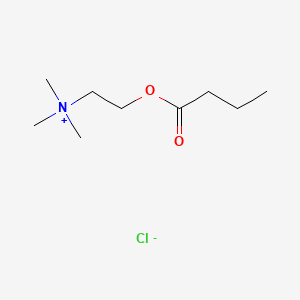
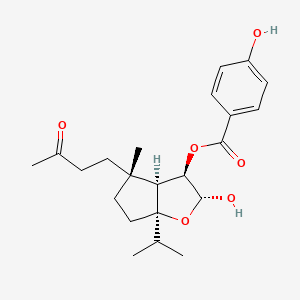
![9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione](/img/structure/B1219867.png)

